Product packaging for Indoline(Cat. No.:CAS No. 496-15-1)

Indoline

Cat. No.: B122111
CAS No.: 496-15-1
M. Wt: 119.16 g/mol
InChI Key: LPAGFVYQRIESJQ-UHFFFAOYSA-N
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Description

Significance of the Indoline Structural Motif in Organic and Medicinal Chemistry Research

The this compound motif is a privileged scaffold in organic and medicinal chemistry, primarily due to its widespread presence in natural products and pharmacologically active compounds. researchgate.net Indole (B1671886) alkaloids, a large class of natural products, frequently contain the this compound core, and these compounds exhibit a wide spectrum of biological activities. rsc.orgnih.gov This prevalence in nature has inspired chemists to explore the this compound framework for the development of new therapeutic agents.

The significance of the this compound structure is underscored by its role as a key pharmacophore in drugs with antibacterial, anticonvulsant, anti-tumor, and anti-inflammatory properties. ijpsr.com Its ability to mimic the structure of peptides allows it to bind reversibly to proteins, making it a valuable component in the design of enzyme inhibitors and receptor modulators. nih.gov For instance, certain this compound-based compounds have been identified as inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy. acs.org The development of synthetic routes to access diverse this compound structures is crucial for creating libraries of compounds for drug discovery and for studying structure-activity relationships. acs.orggrantome.com

Table 1: Examples of Bioactive this compound-Containing Compound Classes

Compound Class Significance Key Research Findings
Akuammiline Alkaloids A diverse family of natural products with a range of biological activities, including potential as therapeutics for cancer, pain, and inflammation. grantome.com Research focuses on developing unified, asymmetric synthetic approaches to access these complex structures for biological evaluation. grantome.com
Mitomycins Natural products known for their potent antitumor activity. The this compound core is a key structural feature. The this compound moiety is crucial for the molecule's DNA cross-linking ability, which is central to its cytotoxic effect.
Spirooxindoles A class of compounds where the this compound core is fused to another ring system via a spirocyclic center. They exhibit a wide range of pharmacological properties and are attractive scaffolds in drug discovery due to their complex three-dimensional structures. nih.gov
3-(4-hydroxyphenyl)this compound-2-ones An emerging class of synthetic compounds investigated for their potent and selective anticancer activity. nih.gov Optimization of this scaffold has led to candidates demonstrating tumor eradication in drug-resistant breast cancer models. nih.gov

Evolution of Research Perspectives in this compound Chemistry

The synthesis of the this compound ring system has evolved significantly over time. Early research relied on classical methods which often required harsh reaction conditions and were limited in scope. These methods typically involved the reduction of indoles or the cyclization of pre-functionalized benzene (B151609) derivatives. nih.govscispace.com For example, the reduction of an indole to an this compound can be achieved using reagents like zinc in hydrochloric acid. pharmaguideline.com

The perspective on this compound synthesis shifted dramatically with the advent of modern transition-metal catalysis. These newer methods offer milder conditions, greater efficiency, and broader functional group tolerance. rsc.org A major breakthrough has been the development of palladium-catalyzed C-H activation strategies, which allow for the direct formation of the this compound ring from simpler, more readily available precursors. researchgate.netorganic-chemistry.org This approach avoids the need for pre-installed directing or activating groups, representing a more atom-economical and elegant solution for constructing the this compound core. researchgate.net This evolution from multi-step, classical syntheses to direct, catalytic C-H functionalization marks a significant advancement in the field, enabling the more rapid and efficient production of complex this compound derivatives. researchgate.netresearchgate.net

Contemporary Research Landscape and Emerging Themes in this compound Science

The current research landscape in this compound chemistry is dominated by the pursuit of novel, efficient, and selective synthetic methodologies. A prominent theme is the continued development of transition-metal-catalyzed reactions for C-H functionalization. researchgate.net Researchers are exploring a variety of inexpensive and earth-abundant metal catalysts, such as copper and cobalt, to create more sustainable synthetic processes. nih.govnews-medical.net

A key emerging theme is the focus on enantioselective synthesis. The development of chiral catalysts, such as chiral rhodium complexes, enables the synthesis of specific this compound atropisomers—axially chiral molecules with significant applications in asymmetric catalysis and medicinal chemistry. nih.gov This level of stereochemical control is critical, as different enantiomers of a molecule can have vastly different biological activities.

Furthermore, photoredox catalysis is emerging as a powerful tool for this compound synthesis, utilizing light to drive chemical reactions under mild conditions. This approach opens up new avenues for C(sp³)–C(sp²) coupling reactions to construct the this compound framework. researchgate.net The application of these advanced synthetic methods is geared towards the construction of increasingly complex and biologically relevant molecules, including novel natural products and potential drug candidates. rsc.orggrantome.com The integration of computational studies, such as quantum chemical calculations, is also becoming more common to elucidate reaction mechanisms and guide the design of new catalysts and reactions. news-medical.net

Table 2: Modern Catalytic Strategies for this compound Synthesis

Catalytic Strategy Metal Catalyst Key Features
Intramolecular C-H Amination Palladium (Pd) Allows for the direct cyclization of phenethylamine (B48288) derivatives. Features high efficiency and mild operating conditions. organic-chemistry.org
Hydrogen Atom Transfer (HAT) Cobalt (Co) Proceeds through a cobalt(III)-carbene radical intermediate. Utilizes inexpensive, commercially available reagents. nih.govscispace.com
Asymmetric C-H Functionalization Rhodium (Rh) Enables the enantioselective synthesis of C7-functionalized this compound biaryl atropisomers with high yields and enantioselectivity. nih.gov
Reductive Cyclization Lanthanide/Boron Promoted hydroboration reduction of indoles provides a route to various this compound-containing compounds. organic-chemistry.org
Aza-Heck Cyclization Nickel (Ni) An enantioselective desymmetrizing reaction that leads to chiral 2-substituted indolines under mild conditions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N B122111 Indoline CAS No. 496-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole
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InChI

InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2
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InChI Key

LPAGFVYQRIESJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C21
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9N
Source PubChem
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DSSTOX Substance ID

DTXSID9052133
Record name Indoline
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Molecular Weight

119.16 g/mol
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Physical Description

Brown liquid; [Alfa Aesar MSDS]
Record name Indoline
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CAS No.

496-15-1
Record name Indoline
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Record name 1H-Indole, 2,3-dihydro-
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Record name Indoline
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Record name INDOLINE
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Synthetic Methodologies for Indoline and Its Derivatives

Advanced Catalytic Strategies for Indoline Construction

Transition Metal-Catalyzed this compound Formation

Nickel-Catalyzed Processes, including Photoredox Dual Catalysis for this compound Synthesis

Nickel-catalyzed processes have emerged as powerful tools for this compound synthesis, particularly when integrated with photoredox dual catalysis. This dual catalytic system allows for the controlled access to multiple oxidation states of nickel within a single catalytic cycle, enabling challenging C-N bond formations nih.govwikipedia.orgmpg.de.

A notable advancement involves the one-step synthesis of indolines from iodoacetanilides and alkenes using nickel/photoredox catalysis nih.govwikipedia.org. This method exhibits high regioselectivity, predominantly yielding 3-substituted this compound products, applicable to both aliphatic and styrenyl olefins nih.govwikipedia.org. Mechanistic investigations suggest that the oxidation of nickel to its Ni(III) state is crucial for facilitating the difficult C-N bond-forming reductive elimination step nih.govwikipedia.org. Subsequently, the resulting Ni(I) complex is reduced back to Ni(0) by the photoredox catalyst, completing the catalytic cycle nih.govwikipedia.org. This highlights the utility of photoredox catalysts in precisely controlling single electron transfer events in multi-oxidation state nickel catalysis nih.govwikipedia.org.

The Jamison group, for instance, reported this regioselective annulation of 2-iodoaniline (B362364) derivatives and terminal alkenes, demonstrating good yields and excellent functional group tolerance for 3-substituted this compound derivatives mpg.de.

Copper-Mediated Methods in this compound Derivatization

Copper-mediated methods offer versatile pathways for this compound derivatization, often leveraging the variable oxidation states of copper for various transformations. These methods are particularly attractive due to the relative inexpensiveness of copper catalysts.

One approach involves copper-mediated intramolecular aromatic C-H amination for the synthesis of indolines. This process, aided by a picolinamide-type bidentate coordination group, proceeds effectively even under noble-metal-free conditions. In some instances, the incorporation of manganese dioxide (MnO₂) as a terminal oxidant renders the process catalytic in copper. The mild oxidative capabilities of copper(II) acetate (B1210297) (Cu(OAc)₂) and/or MnO₂ facilitate the formation of electron-rich thiophene- and indole-fused this compound analogues, which are often challenging to synthesize under oxidative conditions. This Cu-based system provides an effective route to various indolines with significant interest in pharmaceutical and medicinal chemistry.

Furthermore, copper-catalyzed radical cascade cyclization reactions have been developed for the synthesis of phosphorated indolines. These reactions utilize inexpensive copper as the catalyst and K₂S₂O₈ as the oxidant under mild conditions, demonstrating compatibility with various alkenes and P-radical precursors. Preliminary mechanistic studies suggest that the addition of a P-radical may initiate the reaction, followed by oxidative cyclization to yield the desired phosphorated this compound products.

Gold(I) and Silver(I) Catalysis in this compound Ring Formation and Functionalization

While gold(I) and silver(I) catalysis are well-established in the synthesis of various heterocycles, including indoles, their direct application specifically for this compound ring formation and functionalization is less extensively documented compared to other transition metals. However, some multicomponent reactions (MCRs) involving indole (B1671886) scaffolds, which can lead to this compound derivatives, have been reported to utilize silver(I) catalysis.

For example, the Ugi multicomponent reaction, a powerful tool for constructing diverse heterocyclic frameworks, has been explored in conjunction with silver(I) triflate catalysis to synthesize spiroindolines. This highlights how silver(I) can play a role in cascade processes that ultimately lead to complex this compound architectures. While direct gold(I) or silver(I) catalyzed de novo this compound ring formation is less common, their utility often lies in facilitating subsequent cyclization or functionalization steps within broader synthetic sequences for complex indole-related structures.

Iridium-Catalyzed Asymmetric Hydrogenation of Indoles yielding Chiral Indolines

Iridium catalysis has proven highly effective for the asymmetric hydrogenation of indoles, providing a direct and enantioselective route to chiral indolines. Chiral this compound frameworks are prevalent in biologically and pharmaceutically active molecules and natural products.

A general procedure for the iridium-catalyzed asymmetric hydrogenation of N-protected indoles involves using iridium complexes bearing electron-rich dialkyl-phosphane groups. Specifically, Ir-PHOX complexes and pyridine-based catalysts have been identified as optimal for achieving high conversions and enantioselectivities. For instance, N-Boc-protected indoles, such as 2-methyl indole, have been successfully hydrogenated to yield corresponding chiral indolines.

Unprotected indoles can also be efficiently converted to enantiomerically enriched indolines (up to 91% ee) through a stepwise iridium-catalyzed process utilizing P-OP ligands and reusable Brønsted acids. Furthermore, various chiral iridium, ruthenium, and manganese catalysts have been applied for the asymmetric hydrogenation of 3H-indoles, affording high levels of reactivity and enantioselectivity for 3,3-disubstituted indolines.

Organocatalytic Methodologies for this compound Construction

Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive metal-free alternative for the construction of this compound derivatives, aligning with principles of green chemistry. These methodologies often leverage the unique activation modes provided by organic catalysts, leading to high selectivity and efficiency.

While specific detailed research findings on organocatalytic methodologies solely for this compound construction were less prominent in the initial search results compared to metal catalysis, the broader field of organocatalysis has seen applications in asymmetric transfer hydrogenation to access 3,3-disubstituted indolines. For example, chiral phosphoric acid (CPA) has been employed as a catalyst in asymmetric transfer hydrogenation reactions, using dihydropyridine (B1217469) as a hydrogen source, to yield 3,3-disubstituted indolines. This demonstrates the potential of organocatalysis to achieve enantioselective synthesis of this compound derivatives without the need for transition metals.

Electrochemical Synthesis of this compound Derivatives

Electrochemical synthesis has emerged as a sustainable and environmentally benign strategy for constructing this compound derivatives, often circumventing the need for stoichiometric chemical oxidants or costly metal catalysts. This approach utilizes electrons as green redox reagents, offering high efficiency and atom economy under mild conditions.

A metal-free electrochemical intramolecular C(sp²)-H amination, mediated by iodine, enables a switchable synthesis of this compound and indole derivatives from readily available 2-vinyl anilines. Optimization studies for this method showed that using Me₄NI in CH₃CN/H₂O (5/1) with NH₄PF₆ as an auxiliary electrolyte and a constant current of 5 mA could achieve a 96% yield. The product distribution could be controlled by different additives, allowing for selective synthesis of either indolines or indoles. Control experiments suggested an ionic rather than a radical process, involving the oxidation of iodide to iodine, followed by nucleophilic addition and deprotonation steps.

Electrochemical methods have also been reported for the synthesis of phosphorated indolines. For instance, Mo et al. reported the electrochemical synthesis of a wide range of phosphonylated 3,3-spiroindolines via C-P bond formation reactions of phosphine (B1218219) oxides with N-Boc-indolines in the presence of ferrocene (B1249389) (Cp₂Fe) as a mediator. This reaction did not proceed in the absence of Cp₂Fe, highlighting its crucial catalytic role.

Cascade and Multicomponent Reactions for Polycyclic this compound Architectures

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that enable the rapid assembly of complex polycyclic this compound architectures from simple starting materials in a single operation, maximizing atom economy and bond-forming efficiency. These reactions involve a sequence of two or more distinct chemical transformations that occur consecutively without isolation of intermediates.

Indoles and their fused analogues are important scaffolds in natural products and pharmaceuticals, and MCRs provide an efficient route to their diverse structures. For instance, the Ugi three-centered four-component (Ugi-3C-4CR) reaction has gained significant interest for constructing diverse indole and hetero-indole fused frameworks. This approach facilitates the design of novel polycyclic structures by incorporating multiple fused heterocyclic scaffolds.

Specific examples include the synthesis of spiroindolines through a Ugi reaction followed by silver(I) triflate catalysis. This demonstrates how MCRs, combined with specific catalytic steps, can lead to architecturally complex this compound derivatives. Furthermore, cascade reactions based on indole aldehydes in isocyanide multicomponent reactions can trigger domino processes, leading to a variety of unprecedented fused, linked, and bridged polyheterocyclic scaffolds incorporating the this compound moiety. These processes can be run in parallel and have shown to yield adducts with remarkable bioactivity.

The high regioselectivity, diastereoselectivity, broad scope, and robustness are key hallmarks of MCRs applied to this compound synthesis, making them valuable for creating medicinally relevant rings with unique substitution patterns and natural product-like architectures.

Cyclopropanation Strategies for this compound Alkaloid Skeletons

This compound alkaloids represent a large class of natural products characterized by diverse and complex structures, often exhibiting potent biological activities. acs.org The efficient assembly of their core architectures is a challenging task in total synthesis. acs.org Cyclopropanation, a reaction involving the formation of a three-membered carbon ring (cyclopropane), has been extensively studied for simple olefins. acs.org However, its application to enamines, particularly for constructing complex nitrogen-containing ring systems like those found in this compound alkaloids, has been less explored. acs.org

A key strategy involves the cyclopropanation of simple indoles to yield stable indolylcyclopropanocarboxylates. acs.orgnih.gov These intermediates are considered "donor-acceptor cyclopropanes" due to activation by vicinally substituted amino and carboxyl groups. acs.orgnih.gov This activation facilitates the formation of an active iminium intermediate, which can then undergo inter- and intramolecular nucleophilic reactions to construct the core structure of this compound alkaloids with an expanded ring system. acs.orgnih.gov

Researchers have developed a cascade or stepwise reaction known as the cyclopropanation/ring-opening/iminium cyclization (CRI reaction) using tryptamine (B22526) derivatives for assembling this compound alkaloid skeletons. acs.orgnih.gov This approach has successfully constructed three types of this compound alkaloid skeletons:

Type I: Hexahydropyrrolo[2,3-b]this compound acs.orgnih.gov

Type II: Tetrahydro-9a,4a-iminoethano-9H-carbazole acs.orgnih.gov

Type III: Tetrahydroquinolino[2,3-b]this compound acs.orgnih.gov

The influence of substituents on tryptamine derivatives has been thoroughly investigated for both inter- and intramolecular CRI reactions, providing a foundation for designing and synthesizing more complex nitrogen-containing natural products. acs.orgnih.gov

Here is a summary of this compound alkaloid skeletons constructed via CRI reaction:

TypeSkeleton NameKey Features
IHexahydropyrrolo[2,3-b]this compoundFormed via cyclopropanation/ring-opening/iminium cyclization of tryptamine derivatives. acs.orgnih.gov
IITetrahydro-9a,4a-iminoethano-9H-carbazoleFormed via cyclopropanation/ring-opening/iminium cyclization of tryptamine derivatives. acs.orgnih.gov
IIITetrahydroquinolino[2,3-b]this compoundFormed via cyclopropanation/ring-opening/iminium cyclization of tryptamine derivatives. acs.orgnih.gov

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly vital in the synthesis of chemical compounds, including indolines, to minimize environmental impact and enhance sustainability. orientjchem.orgsjp.ac.lknih.gov This involves reducing waste, using less hazardous chemicals, improving atom economy, and protecting the environment. orientjchem.org

Microwave-assisted organic synthesis (MAOS) has emerged as a rapid, efficient, and environmentally friendly methodology for synthesizing organic compounds, including this compound and its derivatives. nih.govtandfonline.comresearchgate.net Microwave irradiation significantly reduces reaction times, often transforming processes that traditionally take days or hours into minutes or even seconds. researchgate.net This technique is particularly valuable in medicinal chemistry due to its ability to speed up synthesis. nih.gov

Microwave methods have been applied to various classical indole-forming reactions, such as Fischer, Madelung, Bischler-Mohlau, Batcho-Leimgruber, Hemetsberger-Knittel, Graebe-Ullmann, Diels-Alder, and Wittig type reactions. nih.gov Additionally, metal-mediated cyclizations and solid-phase synthesis of indoles have been explored under microwave conditions. nih.gov

Examples of microwave-assisted this compound and indole derivative synthesis include:

Synthesis of 3-(3-oxoaryl) indole derivatives via microwave-assisted Michael addition under solvent-free conditions using a Lewis acid catalyst (ZrCl4), achieving high yields. tandfonline.com

Preparation of benzimidazole-linked this compound hybrids through a microwave-assisted Pictet–Spengler type condensation reaction between C-2-linked o-aminobenzylbenzimidazole and aldehydes or ketones. tandfonline.com

Synthesis of novel indole derivatives containing cyclic imide and pyrimidine (B1678525) scaffolds with high yields (90–92%). tandfonline.com

Development of Schiff's bases by reacting 1H-indole-2,3-dione (isatin) with substituted anilines under microwave irradiation, followed by the production of Mannich bases through condensation with secondary amines. researchgate.net

Synthesis of multi-substituted indole derivatives via a three-component reaction involving phenylglyoxal (B86788) monohydrate, aromatic amine, and 4-hydroxycoumarin (B602359) with trifluoroacetic acid under microwave irradiation. sioc-journal.cn

Ionic liquids (ILs) are recognized as environmentally friendly alternatives to volatile organic solvents and catalysts in chemical synthesis due to their low vapor pressure, thermal and chemical stability, solvating ability, and ease of recycling. orientjchem.orgjchemrev.comthecmrs.in They consist entirely of ionic species and typically have melting points below 100 °C. jchemrev.comthecmrs.in Their use aligns with green chemistry principles by reducing waste and minimizing the use of hazardous chemicals. orientjchem.orgthecmrs.in

ILs have been successfully employed in the synthesis of various heterocyclic compounds, including indoles and their derivatives. orientjchem.orgthecmrs.inopenmedicinalchemistryjournal.com For instance, novel and eco-friendly protocols have been established for preparing bis(indolyl)methanes using recyclable ionic liquids and minimal amounts of sulfuric acid. orientjchem.org This approach involves coupling two indole molecules with aromatic aldehydes under mild conditions, offering benefits such as high yields, shorter reaction times, and straightforward product isolation. orientjchem.org The reusability of the ionic liquid further enhances the sustainability of the process. orientjchem.org

Specific applications of ionic liquids in this compound and indole synthesis include:

Use of sulfonic-acid-functionalized ionic liquids (TSILs) as Brønsted acid catalysts for the effective preparation of 3-substituted indoles, with the catalyst being reusable for multiple cycles without significant loss of activity. openmedicinalchemistryjournal.comrsc.org

Novel SO3H-functionalized ionic liquids bearing two alkyl sulfonic acid groups in imidazolium (B1220033) cations have been designed and applied as catalysts for one-pot Fischer indole synthesis in water, providing various indoles in high yields (68–96%). rsc.org The indole products can be easily separated, and the dissolved catalyst can be regenerated, making the process solvent-free in terms of organic solvents. rsc.org

Beyond microwave assistance and ionic liquids, other sustainable and eco-friendly synthetic approaches are being developed for indolines to address environmental concerns associated with traditional methods. sjp.ac.lknih.govbeilstein-journals.org These approaches aim for reduced waste, lower energy consumption, and the use of benign reagents and solvents. sjp.ac.lknih.gov

Key aspects of sustainable this compound synthesis include:

Green Solvents: The use of green solvents like water, deep eutectic solvents, and polyethylene (B3416737) glycol as substitutes for hazardous organic solvents is gaining attention. sjp.ac.lknih.gov Water, in particular, has been utilized in catalyst-free Henry reactions for synthesizing 3-hydroxy-3-nitromethylindolin-2-ones. sjp.ac.lk

Catalyst-Free Conditions: Developing reactions that proceed efficiently without the need for catalysts or with easily recyclable catalysts contributes significantly to green chemistry. sjp.ac.lk

Visible-Light Photoredox Catalysis: A tin-free method for synthesizing substituted indolines has been developed using visible-light-promoted photocatalysis in a reductive quenching cycle. rsc.orgrsc.org This strategy generates vinyl radicals and offers a mild, robust, and high-yielding pathway to a wide range of indolines with diverse electronic substituents. rsc.orgrsc.org These 2,3-disubstituted indolines serve as valuable precursors for biologically active molecules, including tryptamines and furoindolines. rsc.orgrsc.org

Multicomponent Reactions (MCRs): The combination of MCRs with room temperature ionic liquids (RTILs) provides novel approaches for the effective production of structurally varied heterocycles. thecmrs.in MCRs in ionic liquids offer benefits such as higher yields, reduced reaction times, milder conditions, and effective recovery and recycling of the IL. thecmrs.in

Nanocatalysts and Organocatalysis: The shift towards greener synthetic technologies includes the use of nanocatalysts and organocatalysis, alongside microwave irradiation, ball milling, and continuous flow methods. beilstein-journals.org

These sustainable methodologies are crucial for the future of chemical synthesis, offering pathways to synthesize this compound derivatives with minimal environmental impact. sjp.ac.lknih.gov

Reactivity and Mechanistic Investigations of Indoline Compounds

Fundamental Reaction Pathways and Transformation Mechanisms

The reactivity of the indoline nucleus is diverse, allowing for a range of chemical transformations. Key reaction pathways include dehydrogenation to form indoles, intramolecular cyclizations to construct the this compound ring, dearomatization reactions, and carbon-nitrogen bond-forming eliminations.

The conversion of indolines to the corresponding indoles, a process of aromatization, is a significant transformation. This dehydrogenation can be achieved through various mechanisms, including enzymatic, photocatalytic, and metal-catalyzed pathways.

Enzymatic Dehydrogenation: Cytochrome P450 (P450) enzymes can catalyze the "aromatase" metabolism of this compound to produce indole (B1671886). google.comnih.gov Mechanistic studies suggest that this transformation proceeds through a formal dehydrogenation pathway rather than N-oxidation or dehydration of an alcohol intermediate. google.comnih.gov The proposed mechanism involves hydrogen atom abstraction from the C-2 or C-3 position of the this compound ring. google.com CYP3A4 has been identified as the P450 isoform with the highest aromatase activity for this compound. google.comgoogle.com

Photocatalytic Dehydrogenation: Visible light photoredox catalysis offers a mild and environmentally benign method for this compound dehydrogenation. In one study, an iridium photosensitizer and a perester oxidant were used in the synthesis of a key intermediate for the drug Elbasvir. mdpi.comresearchgate.net The mechanism is proposed to be a radical chain process involving a selective hydrogen atom transfer (HAT) from the this compound substrate to an alkoxy radical. mdpi.comresearchgate.net

Metal-Catalyzed Dehydrogenation: Transition metals, particularly palladium, are effective catalysts for the dehydrogenation of indolines. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this transformation. researchgate.net Homogeneous catalysts, such as palladium dichloride in methanol/triethylamine, have also been shown to afford high yields of indole from this compound. researchgate.net Other metals like ruthenium, in the form of complexes such as [Ru(phd)3]2+, can also effect the aerobic dehydrogenation of indolines. researchgate.net The general mechanism for metal-catalyzed dehydrogenation often involves oxidative addition of a C-H or N-H bond to the metal center, followed by β-hydride elimination and reductive elimination of H2.

Dehydrogenation MethodKey Mechanistic FeatureCatalyst/Reagent ExampleReference
EnzymaticFormal dehydrogenation via hydrogen atom abstractionCytochrome P450 (CYP3A4) google.comnih.govgoogle.com
PhotocatalyticRadical chain mechanism via selective HATIridium photosensitizer / perester mdpi.comresearchgate.net
Metal-CatalyzedOxidative addition / β-hydride eliminationPd/C, PdCl2, [Ru(phd)3]2+ researchgate.net

The construction of the this compound ring itself often relies on intramolecular cyclization and annulation strategies. These methods provide powerful means to access substituted indolines from acyclic precursors.

Palladium-Catalyzed Intramolecular Cyclization: A notable method for indole synthesis, which can be adapted for this compound formation, involves the palladium-catalyzed intramolecular cyclization of 2-alkynylanilines. scbt.com This process can involve the nucleophilic addition of the amine to the alkyne, activated by the palladium catalyst. A plausible mechanism involves the formation of a vinylpalladium species via trans-aminopalladation of the carbon-carbon triple bond, which then undergoes further reactions to yield the cyclized product. scbt.com Similarly, palladium-catalyzed intramolecular cyclization of alkynes and imines can lead to indole derivatives. chemicalbook.comresearchgate.net

Visible-Light-Induced Dearomative Annulation: Recent advances have utilized visible-light photocatalysis to achieve the dearomative annulation of indoles, leading to the formation of fused and spiro indolines. These reactions can proceed through a radical cascade mechanism. For instance, the reductive quenching of a photoexcited iridium catalyst can generate a radical species that adds to the indole ring. Subsequent single electron transfer (SET) reduction and nucleophilic addition can lead to the formation of polycyclic this compound structures.

NBS-Induced Intramolecular Annulation: N-Bromosuccinimide (NBS) can induce the intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides. The reaction proceeds under mild conditions and allows for the divergent synthesis of fused and spirocyclic this compound compounds, with the outcome influenced by substituents on the C2 position of the indole ring.

Dearomatizing spirocyclization reactions of indolyl ynones have emerged as a powerful strategy for the synthesis of spiroindolenines, which contain a challenging quaternary spirocyclic carbon. These reactions can be promoted by transition metals, radical initiators, or acids.

Transition-Metal-Catalyzed Spirocyclization: Various transition metals, including palladium and silver, can catalyze the dearomatizing spirocyclization of indolyl ynones. The mechanism often involves the activation of the ynone moiety by the metal catalyst, followed by a nucleophilic attack from the indole ring in a dearomative fashion. This leads to the formation of a spirocyclic intermediate that can be further functionalized. For example, a one-pot copper(I)-catalyzed difunctionalization of indolyl ynones has been achieved through trifluoromethylation of the alkyne followed by dearomatizing spirocyclization.

Radical Dearomatizing Spirocyclization: Indole-ynones are excellent substrates for radical dearomatizing spirocyclization cascades. These reactions can be initiated by various radical generation methods, including photoredox catalysis and traditional AIBN methods. The proposed mechanism involves the addition of a radical to the ynone, followed by a 5-exo-trig cyclization onto the indole C3 position, leading to a spirocyclic radical intermediate that is subsequently trapped.

PIFA-Mediated Selenylative Spirocyclization: A rapid selenylative spirocyclization of indolyl ynones can be achieved using phenyliodine bis(trifluoroacetate) (PIFA). This transformation is enabled by the in situ generation of a reactive RSeOCOCF3 species from diselenides and PIFA, which triggers an electrophilic dearomative cascade cyclization to afford selenated spiro[cyclopentenone-1,3′-indoles].

The formation of the C–N bond is a key step in many this compound syntheses. Reductive elimination from a metal center is a fundamental step in organometallic chemistry that can be harnessed for this purpose.

Palladium-Catalyzed C–H Amination: The synthesis of indolines can be achieved via palladium-catalyzed intramolecular C–H bond amination. These reactions often proceed through a mechanism involving the formation of an arylpalladium(II) species, followed by coordination of the amine and subsequent C–N bond-forming reductive elimination.

Cobalt-Catalyzed Intramolecular Amidation: An efficient synthesis of indole-2-carboxylic esters, which can be reduced to the corresponding indolines, has been developed via cobalt-catalyzed intramolecular amidation of α-amidoacrylates. Mechanistic studies, including experimental and computational work, support an oxidatively induced reductive elimination pathway. This involves the oxidation of a Co(III) intermediate to a high-valent Co(IV) species, which then undergoes a fast C–N bond-forming reductive elimination to release the product and regenerate the Co(II) catalyst.

Reaction TypeCatalystKey Mechanistic StepReference
Intramolecular C-H AminationPalladiumC-N Reductive Elimination from Pd(II) or Pd(IV)
Intramolecular AmidationCobaltOxidatively Induced C-N Reductive Elimination from Co(IV)

(S)-Indoline-2-carboxylic acid is a valuable chiral building block used in the synthesis of various pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor perindopril. chemicalbook.com Its reactivity is influenced by the presence of both the secondary amine and the carboxylic acid functional groups.

The synthesis of (S)-indoline-2-carboxylic acid can be achieved through the reduction of indole-2-carboxylic acid, followed by resolution of the racemic mixture using chemical or enzymatic methods. A chiral pool synthesis starting from L-phenylalanine has also been reported.

In peptide synthesis, (S)-indoline-2-carboxylic acid has been noted for its ability to influence peptide bond conformation towards the cis amide isomer in polar solvents. However, its use in long peptide sequences can be challenging due to its low reactivity and a strong tendency to form diketopiperazines. Overcoming these limitations requires careful selection of coupling conditions and synthetic strategies.

As a catalyst, (S)-indoline-2-carboxylic acid has been used for enantioselective cyclopropanations. The reactivity of the carboxylic acid and the amine allows for various transformations. For instance, the carboxylic acid can be esterified, and the amine can be acylated or alkylated to introduce further diversity. google.com

Stereochemical and Regiochemical Control in this compound Reactions

Achieving control over stereochemistry and regiochemistry is a central theme in modern organic synthesis, and reactions involving indolines are no exception. The development of asymmetric methods for the synthesis of chiral indolines is of particular importance due to the prevalence of these structures in biologically active molecules.

Stereochemical Control: Asymmetric synthesis of substituted indolines has been achieved through various catalytic enantioselective methods.

Brønsted Acid Catalyzed Transfer Hydrogenation: Chiral Brønsted acids can catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, affording optically active indolines with high enantioselectivities (up to 97% ee). This metal-free approach provides an attractive alternative to transition metal-catalyzed hydrogenations.

Organocatalytic Intramolecular Michael Addition: Primary amines derived from cinchona alkaloids can catalyze the intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones to produce cis-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee). By modifying the substrate, trans-2,3-disubstituted indolines can also be obtained with high diastereo- and enantioselectivity.

(-)-Sparteine-Mediated Electrophilic Substitution: An asymmetric synthesis of trans-2,3-disubstituted indolines has been developed using (-)-sparteine to mediate the electrophilic substitution of 2-benzyl N-pivaloylaniline with aldehydes, followed by an intramolecular nucleophilic substitution. This two-step process can produce highly enantioenriched indolines (up to 98:2 er).

Palladium-Catalyzed Asymmetric Hydrogenation: A one-pot process involving intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation has been developed for the synthesis of optically active indolines with up to 96% ee.

Regiochemical Control: Control of regioselectivity is crucial when multiple reactive sites are present in the this compound precursor or intermediate.

In the dehydrogenation of substituted indolines, the regioselectivity of hydrogen abstraction can be influenced by the electronic and steric properties of the substituents.

During electrophilic substitution on the this compound ring, the position of attack is directed by the activating effect of the nitrogen atom.

In palladium-catalyzed annulation reactions for indole synthesis, the regioselectivity of the C-H functionalization step can be controlled by the choice of directing groups and reaction conditions.

The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to more efficient and selective methods for the synthesis and functionalization of this compound compounds.

Reactivity Umpolung Strategies for this compound Functionalization

Umpolung, a German term for polarity inversion, describes a strategy that reverses the normal reactivity of a functional group. The indole nucleus is electron-rich, and its C3 position is typically nucleophilic. Reactivity umpolung makes this position electrophilic, opening new pathways for functionalization that are complementary to traditional methods nih.govnih.gov.

This reversal of reactivity has been achieved using strong acids or metal catalysts. For example, triflic acid can mediate the direct dearomative addition of arenes to the C3-position of unprotected indoles chemrxiv.org. This process generates an electrophilic indole intermediate without needing a deactivating group on the indolic nitrogen, leading to the formation of 3-arylindolines and 3,3-spiroindolines chemrxiv.orgchemrxiv.org. The reaction proceeds through the formation of a cationic intermediate that is readily attacked by nucleophiles at the C3 position chemrxiv.org.

Gold catalysis provides another elegant approach to indole umpolung. Intramolecular nitrene transfer from an ortho-azido group to a tethered alkyne in the presence of a gold catalyst generates a reactive α-imino gold carbene nih.gov. This intermediate behaves as an electrophilic indole equivalent, allowing for reactions with various nucleophiles to form functionalized indoles, which can then be converted to this compound derivatives nih.gov. This strategy effectively inverts the typical nucleophilic character of the indole C3-position into a highly electrophilic center nih.gov. Electrochemical methods have also been developed for the umpolung C–H functionalization of related oxindoles, where the oxindole fragment acts as an electrophile under mild, oxidant-free conditions acs.org.

Tautomeric Equilibria and their Influence on this compound Reactivity

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While the saturated this compound ring itself does not exhibit the same prominent tautomerism as its aromatic indole counterpart, the principles of tautomeric equilibria are crucial for understanding the reactivity of related precursors and derivatives.

The concept is well-illustrated by indole-3-pyruvic acid (IPyA), a metabolite that exists in a dynamic equilibrium between its keto and enol tautomeric forms nih.govresearchgate.net. The ratio of these tautomers is highly dependent on the chemical environment, such as the solvent nih.gov. For instance, the keto-to-enol ratio can vary drastically between different solvents, which has significant implications for in vitro studies nih.gov.

Table 3: Keto:Enol Tautomer Ratios of Indole-3-Pyruvate (IPyA) in Various Solvents

Solvent Ratio (Keto:Enol) Implication for Reactivity Reference
Methanol Drastically different ratios observed Solvent choice can alter the population of the more reactive enol form. nih.gov
Water Equilibrium exists Reactivity in aqueous biological systems is influenced by both forms. nih.gov
Peroxides Highly unstable Demonstrates accelerated reactivity, influenced by the tautomeric state. nih.gov

Advanced Applications of Indoline Derivatives in Scientific Disciplines

Materials Science and Functional Materials Development

Indoline Compounds as Corrosion Inhibitors

This compound derivatives exhibit significant potential as corrosion inhibitors for various metals and alloys, primarily due to the presence of heteroatoms like nitrogen, which possess lone pairs of electrons and π-electrons. These electronic features facilitate the adsorption of this compound molecules onto metal surfaces, forming a protective barrier that mitigates corrosive processes metabolomicsworkbench.org.

Research findings have demonstrated the efficacy of this compound and its derivatives in inhibiting corrosion. For instance, studies on C-steel in hydrochloric acid solutions revealed that the inhibition efficiency of indole (B1671886) derivatives is influenced by the nature of their substituted groups on the pyrrole (B145914) ring cenmed.com. Indole-3-carbaldehyde and 2-methylindole (B41428), at a concentration of 1 mM, achieved impressive maximum inhibition efficiencies of 95% and 94%, respectively cenmed.com. The adsorption of these inhibitors on the metal surface often conforms to the Langmuir isotherm model, indicating a monolayer formation cenmed.comnih.gov. Furthermore, these compounds act as mixed-type inhibitors, effectively reducing both cathodic and anodic reaction rates on the metal surface cenmed.comwikipedia.orgfishersci.fi. Surface analysis techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) have confirmed the formation of a protective inhibitor layer on the inhibited metal samples cenmed.comnih.gov.

More recent investigations highlight the performance of specific this compound-related compounds. Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) and 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) demonstrated high inhibition efficiencies for mild steel in 0.5 M H₂SO₄, with MPI achieving 81.2% and FIC 76.2% at 90 ppm concentrations wikipedia.orgfishersci.fi. These compounds were also classified as mixed-type inhibitors wikipedia.orgfishersci.fi. Another study showcased indole-3-carboxaldehyde (B46971) and its thiosemicarbazone derivatives as highly effective corrosion inhibitors for mild steel in pH 1 sulfuric acid solutions, achieving efficiencies up to 98.9% at 30 °C. The strong chemisorption of these inhibitors was evidenced by Gibbs free energies of adsorption as high as -41.44 kJ mol⁻¹ wikipedia.org.

The following table summarizes some key findings on this compound compounds as corrosion inhibitors:

Compound NameMetal/EnvironmentConcentrationInhibition Efficiency (%)Adsorption IsothermInhibitor Type
Indole-3-carbaldehydeC-steel / 10% HCl1 mM95LangmuirMixed
2-methylindoleC-steel / 10% HCl1 mM94LangmuirMixed
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC)Mild steel / 0.5 M H₂SO₄90 ppm76.2Not specifiedMixed
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI)Mild steel / 0.5 M H₂SO₄90 ppm81.2Not specifiedMixed
Indole-3-carboxaldehyde thiosemicarbazonesMild steel / pH 1 H₂SO₄LowUp to 98.9LangmuirChemisorption
1-allyl-5-chloro-indoline-2,3-dione (TZ_ACI)Mild steel / 1.0 M HClVariousIncreased with conc.LangmuirMixed
5-chloro-1-(2-(dimethylamino) ethyl) this compound-2,3-dione (TZ_CDI)Mild steel / 1.0 M HClVariousIncreased with conc.LangmuirMixed
5-chloro-1-octylthis compound-2,3-dione (TZ_COI)Mild steel / 1.0 M HClVariousIncreased with conc.LangmuirMixed

This compound Dyes in Optoelectronic Applications (e.g., Dye-Sensitized Solar Cells)

This compound dyes have emerged as prominent and highly efficient photosensitizers in Dye-Sensitized Solar Cells (DSSCs), a promising photovoltaic technology known for its low fabrication cost and environmental benefits uni.lufishersci.canih.govnih.gov. The operational principle of DSSCs involves the absorption of light by dye molecules adsorbed on a nanocrystalline semiconductor (e.g., TiO₂), followed by the injection of photoexcited electrons into the semiconductor's conduction band. These electrons then diffuse through the conductive substrate to the counter electrode, while the oxidized dye molecules are regenerated by a redox mediator in the electrolyte, completing the cycle and generating current fishersci.ca.

The high molar extinction coefficients of this compound dyes make them particularly attractive for light harvesting in DSSCs nih.gov. Computational studies, employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have extensively investigated the electronic structure and optical properties of this compound-based dyes to optimize their performance in DSSCs nih.govfishersci.pt. These studies confirm that the frontier molecular orbital structures of this compound dyes are well-suited for efficient electron injection from their excited states into the TiO₂ electrode nih.gov. Specifically, the lowest unoccupied molecular orbital (LUMO) energy levels of this compound dyes are typically higher than the conduction band edge of TiO₂, facilitating effective electron transfer. Concurrently, their highest occupied molecular orbital (HOMO) energy levels are lower than that of the I⁻/I₃⁻ electrolyte, enabling efficient dye regeneration nih.gov.

Significant progress has been reported in the power conversion efficiencies (PCEs) achieved with this compound dyes in DSSCs. For instance, the this compound derivative D205 has been reported to achieve a PCE of 9.5% uni.lu. Other metal-free this compound dyes have demonstrated conversion efficiencies as high as 8.00% metabolomicsworkbench.org. The MAX157 dye, another this compound-based sensitizer, recorded a PCE of 5.2%, which improved to 5.8% when employed in a co-sensitization strategy with SQ2 dye nih.gov. Co-sensitization, involving the use of two or more dyes, is a widely adopted strategy to enhance DSSC performance by improving light harvesting across a broader spectrum and reducing undesirable electron recombination between the TiO₂ film and the electrolyte uni.lufishersci.ca. This compound dyes have also shown high incident photon-to-current conversion efficiencies (IPCE), with one this compound dye achieving over 85% in the 445 to 600 nm range metabolomicsworkbench.org.

The following table presents a summary of reported power conversion efficiencies for selected this compound dyes in DSSCs:

This compound DyePower Conversion Efficiency (PCE) (%)Notes
D2059.5
This compound Dye 18.00Metal-free, optimized conditions metabolomicsworkbench.org
MAX1575.2
MAX1575.8Co-sensitized with SQ2 dye nih.gov

Catalysis and Industrial Chemistry

This compound and its derivatives play a crucial role in various catalytic processes and are increasingly recognized for their utility in industrial chemistry, particularly in the context of hydrogen storage.

Role of this compound in Heterogeneous and Homogeneous Catalytic Systems

Indolines serve as valuable building blocks in organic synthesis, frequently appearing as core structures in pharmaceuticals and natural products fishersci.finih.gov. Their synthesis often relies on efficient catalytic methodologies, which have seen significant advancements in both homogeneous and heterogeneous systems nih.govscitoys.com.

In homogeneous catalysis , the asymmetric hydrogenation of N-protected indoles has been successfully achieved using complexes of rhodium (Rh), ruthenium (Ru), and iridium (Ir) wikipedia.orguni.lu. Palladium-catalyzed reactions are particularly prominent for this compound synthesis. For instance, palladium-catalyzed intramolecular amination of ortho-C(sp²)−H bonds provides an efficient route to this compound compounds from picolinamide (B142947) (PA)-protected β-arylethylamine substrates nih.gov. Similarly, Pd(II)-catalyzed intramolecular C−H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives also yields various substituted this compound derivatives nih.gov. Beyond palladium, cobalt(III)-carbene radical intermediates have been utilized for the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones, representing a novel formal intramolecular carbene insertion into a benzylic C−H bond scitoys.com. Copper-catalyzed asymmetric decarboxylative [4+1] cycloaddition reactions involving propargylic carbamates and sulfur ylides have also been developed to produce chiral indolines with high enantio- and diastereoselectivities nih.gov.

Heterogeneous catalysis offers an environmentally benign approach for the regioselective hydrogenation of indoles to indolines wikipedia.org. A key challenge in this area is preventing over-hydrogenation, which can lead to the formation of undesired byproducts such as octahydroindole, or non-selective hydrogenation at positions other than the targeted 2,3-double bond wikipedia.org. Despite these challenges, effective heterogeneous systems have been developed. For example, a Pt/C catalyst activated by p-toluenesulfonic acid in water has been shown to efficiently hydrogenate a variety of substituted indoles to their corresponding indolines in excellent yields wikipedia.org. Under acidic conditions, indole can be protonated at the C-3 position, forming an iminium ion, which can then be efficiently hydrogenated by homogeneous catalytic hydrogenation using catalysts like Pd(OCOCF₃)₂ to yield asymmetric indolines wikipedia.org. Furthermore, palladium/S,O-ligand catalysis has enabled highly selective C−H olefination of directing-group-free indolines at the C5 position, demonstrating the versatility of this compound in functionalization reactions fishersci.ca.

This compound as a Component in Liquid Organic Hydrogen Carrier (LOHC) Systems

Liquid Organic Hydrogen Carriers (LOHCs) represent a highly promising technology for the safe and efficient storage and transport of hydrogen. In LOHC systems, hydrogen is chemically bound to organic molecules through catalytic hydrogenation and subsequently released via catalytic dehydrogenation in a reversible cycle americanelements.comcdutcm.edu.cn. Nitrogen-containing heterocycles, including indole and its derivatives, are particularly attractive candidates for LOHC systems. They offer advantages over cyclic hydrocarbons due to their comparatively lower hydrogenation and dehydrogenation enthalpies, which translates to more favorable thermodynamics and kinetics for hydrogen release americanelements.comwikipedia.orgfishersci.canih.gov.

Indole itself has been proposed as a component in LOHC systems, where its hydrogenation yields octahydroindole, a hydrogen-rich form that can later release hydrogen through an endothermic catalytic dehydrogenation reaction wikipedia.orgfishersci.ca. This compound, being a partially hydrogenated form of indole, is also considered an LOHC with a hydrogen storage capacity of 1.7 wt% and can act as a crucial intermediate in the dehydrogenation of octahydroindole guidetomalariapharmacology.org.

Detailed research has focused on optimizing the thermodynamic properties of these systems. Studies on methyl and phenyl substituted indole derivatives aim to identify compounds with even lower enthalpies of reaction for hydrogen release wikipedia.orgfishersci.ca. For instance, methylation has been shown to reduce the enthalpy of dehydrogenation; 2,3-dimethyl-H8-indole (octahydro-2,3-dimethylindole) demonstrated a reduction of 4.6 kJ mol⁻¹/H₂ wikipedia.org. Comparative studies of the indole/octahydroindole system and the N-ethylcarbazole/dodecahydro-N-ethylcarbazole (NEC, H₁₂-NEC) system on model catalyst surfaces like Pt(111) and Ni(111) have provided valuable insights into their reaction mechanisms guidetomalariapharmacology.org.

The hydrogenation enthalpies of indole and 1-methylindole (B147185) are comparable, approximately -53.7 and -55.6 kJ·mol⁻¹/H₂, respectively wikipedia.org. A significant advantage of N-methyl-indoles is their enhanced thermal stability compared to indole, which is beneficial for practical LOHC applications wikipedia.org. Furthermore, 2-methylindole (MID) exhibits a hydrogen storage capacity of 5.76 wt% and remains in a liquid state in both its hydrogenated and dehydrogenated forms, making it a viable LOHC candidate cdutcm.edu.cn. The hydrogenation of N-ethyl indole (NEI) has been successfully carried out at 190 °C using a Ru/Al₂O₃ catalyst, while its dehydrogenation, yielding highly pure hydrogen gas, was performed with a Pd/Al₂O₃ catalyst at 160–190 °C cdutcm.edu.cn.

The following table provides data on hydrogen storage capacities and reaction enthalpies for selected this compound-related LOHC systems:

LOHC SystemHydrogen Storage Capacity (wt%)Hydrogenation Enthalpy (kJ·mol⁻¹/H₂)Dehydrogenation Enthalpy (kJ·mol⁻¹/H₂)Notes
Indole/Octahydroindole6.4 (Octahydroindole)-53.7 (Indole)+53.7 (Octahydroindole)This compound is an intermediate (1.7 wt% H₂ storage) wikipedia.orgguidetomalariapharmacology.orgwikipedia.org
1-Methylindole/Octahydro-1-methylindoleNot specified-55.6 (1-Methylindole)+55.6 (Octahydro-1-methylindole)Improved thermal stability over indole wikipedia.org
2-methylindole (MID)5.76Not specifiedNot specifiedLiquid in both hydrogenated and dehydrogenated states cdutcm.edu.cn
N-ethyl indole (NEI)Not specifiedNot specifiedNot specifiedStores 4 molecules of hydrogen per NEI molecule cdutcm.edu.cn
2,3-dimethyl-H8-indoleNot specifiedNot specifiedReduced by 4.6Methylation lowers dehydrogenation enthalpy (kJ·mol⁻¹/H₂) wikipedia.org

Theoretical and Computational Chemistry Studies of Indoline Systems

Electronic Structure and Molecular Orbital Theory Investigations

The electronic properties of indoline are fundamental to understanding its reactivity and spectroscopic behavior. Various computational methods have been employed to probe the electronic landscape of this compound and its derivatives.

While direct applications of Ab Initio Electron Propagator Theory (EPT) specifically to this compound are not extensively documented in readily available literature, this advanced computational method is a powerful tool for the direct calculation of ionization potentials and electron affinities. For analogous aromatic systems, EPT provides a detailed and accurate picture of the electronic structure, going beyond the orbital approximations of simpler models. Future applications of EPT to this compound could provide a more refined understanding of its electronic transitions and ionization processes, offering valuable benchmarks for other theoretical methods.

Density Functional Theory (DFT) has become a workhorse in the computational study of this compound and its derivatives due to its balance of accuracy and computational cost. shd.org.rs DFT calculations are widely used to predict a range of properties, including optimized geometries, electronic structures, and spectroscopic characteristics. shd.org.rsresearchgate.net

One significant area of application is in understanding the electronic spectra of this compound derivatives. For instance, DFT and its time-dependent extension (TD-DFT) have been used to study the ground-state geometries and electronic structures of this compound dyes for dye-sensitized solar cells (DSSCs). shd.org.rs These calculations help in predicting the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for efficient electron injection in DSSCs. shd.org.rs

Computational studies on newly synthesized this compound-2,3-dione and its derivatives have utilized DFT at the B3LYP/6-311++G(d,p) level to predict their stability in various solvents and in the gas phase. researchgate.netdergipark.org.tr These studies investigate energetic properties, atomic charges, dipole moments, and frontier molecular orbitals (FMOs). researchgate.netdergipark.org.tr FMO analysis of some derivatives revealed that compounds with electron-withdrawing groups like NO2 can have lower HOMO-LUMO energy gaps, indicating higher kinetic stability in different media. researchgate.net

Furthermore, DFT calculations have been employed to classify the spectroscopic properties of this compound and this compound-2-carboxylic acid. acs.org These studies have successfully assigned the 1La and 1Lb electronic states and calculated excitation energies, oscillator strengths, and dipole moments that are in close agreement with experimental data. acs.org The electronic transitions in this compound have been found to be similar to those of aniline, with the lowest excited singlet state being the 1Lb state, which has a low oscillator strength. acs.org

This compound DyeHOMO Energy (eV)LUMO Energy (eV)Calculated λmax (nm)Experimental λmax (nm)
D1-4.95-2.56585.7526
D2-4.98-2.59532.8531
D3-4.93-2.50581.1532
D4-4.93-2.56596.7N/A

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its precursors. DFT calculations, for instance, have been used to study the mechanism of an intramolecular palladium-catalyzed Heck–Mizoroki reaction to form indole (B1671886) derivatives from N-allyl-2-iodo-N-methylaniline. figshare.com These studies revealed that the five-membered ring formation is both kinetically and thermodynamically favored over the six-membered ring, with the resulting indole being significantly more stable due to its aromatic character. figshare.com

The atmospheric oxidation mechanism of indole, a related compound, initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has been investigated using quantum chemical calculations. copernicus.orgresearchgate.netcopernicus.org These studies show that for the reaction with •OH, the addition pathway is dominant. copernicus.orgresearchgate.netcopernicus.org For the reaction with •Cl, both addition and hydrogen abstraction are feasible pathways. copernicus.orgresearchgate.net The resulting indole radicals can further react with molecular oxygen to produce peroxy radicals, which then primarily react with NO and HO2• to form organonitrates, alkoxy radicals, and hydroperoxide products. copernicus.orgresearchgate.net

Computational studies have also shed light on the Cu+-catalyzed synthesis of indoles from N-aryl enaminones. nih.gov DFT computations revealed that the catalyst binds to the deprotonated enaminone, increasing the acidity of the carbon adjacent to the ketone. nih.gov The subsequent deprotonation leads to a carbanion that attacks the aryl moiety, closing the heterocycle in the rate-determining step. nih.gov

Conformational Analysis and Energy Landscapes of this compound Derivatives

The biological activity and physical properties of this compound derivatives are often dictated by their three-dimensional structure and conformational flexibility. Computational methods are crucial for exploring the conformational landscapes and identifying the most stable conformers.

Studies on this compound-2-carboxylic acid have shown the presence of two ground-state conformations of similar energy, differing in the orientation of the carboxylic group. acs.org This kind of detailed conformational information is vital for understanding how these molecules might interact with biological targets. While extensive studies specifically on the conformational analysis of a wide range of this compound derivatives are not broadly reported, the methodologies applied to similar systems, such as 3-cyanoindole-(H2O)n clusters, demonstrate the power of combining spectroscopic techniques with quantum chemical calculations to investigate conformational structures in both ground and excited electronic states. doi.org

Molecular Dynamics (MD) Simulations in this compound Research

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound derivatives, particularly in biological systems. MD simulations have been employed to investigate the stability of protein-ligand interactions for indole derivatives designed as inhibitors for various enzymes. tandfonline.comnih.gov For example, in the design of new Pim-1 inhibitors, MD simulations were used to examine the stability of the interactions between indole derivatives and the enzyme, highlighting the importance of specific residues like Glu 121 in the binding process. tandfonline.comnih.gov

Similarly, MD simulations have been used to study the interaction of novel this compound derivatives with the EGFR-kinase domain. nih.gov These simulations, often run for nanoseconds, can confirm the stability of protein-ligand complexes and provide insights into the binding modes and key interactions that contribute to the inhibitory activity of the compounds. nih.gov In the study of indeno[1,2-b]quinoline-9,11-diones as cytotoxic agents, MD simulations helped to elucidate their most probable binding modes with DNA, confirming the stability of the docked complexes. nih.gov

Isodesmic Reaction Analysis for Thermochemical Properties

Accurate thermochemical data, such as the enthalpy of formation, are fundamental for understanding the stability and reactivity of molecules. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, are a powerful computational tool for obtaining accurate thermochemical quantities. researchgate.netnsf.govnih.gov

Experimental and computational studies have been conducted to determine the gas-phase enthalpy of formation for this compound. nih.govsemanticscholar.org Static bomb calorimetry, Calvet microcalorimetry, and the Knudsen effusion technique have been used to experimentally determine the standard molar enthalpy of formation in the gas phase at 298.15 K for this compound to be 120.0 +/- 2.9 kJ·mol⁻¹. nih.gov Various computational approaches, including the use of isodesmic reactions, have supported this experimental result. nih.govsemanticscholar.org

DFT studies have also utilized isodesmic reactions to calculate the heats of formation for a series of indole derivatives. For example, using the B3LYP functional with the 6-31G(d,p) basis set, the heat of formation for indole has been calculated to be around 37.5 kcal·mol⁻¹ (approximately 157 kJ·mol⁻¹). These computational methods provide a reliable means to estimate thermochemical properties for a wide range of this compound and indole derivatives, which can be challenging to determine experimentally. researchgate.net

CompoundExperimental Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)Computational MethodCalculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)
This compound120.0 ± 2.9Various computational approachesSupported experimental results
Indole164.3 ± 1.3B3LYP/6-31G(d,p)~157

Advanced Spectroscopic Characterization Methodologies for Indoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of indoline compounds, providing detailed information about the chemical environment of hydrogen and carbon atoms. Both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques are widely applied.

For this compound itself, characteristic ¹H NMR chemical shifts allow for the assignment of specific protons within its bicyclic system. For instance, the ¹H NMR spectrum of this compound (PubChem CID 10328) exhibits distinct signals corresponding to its aromatic and aliphatic protons. Typical chemical shifts include signals around 7.08 ppm, 6.98 ppm, 6.69 ppm, and 6.61 ppm for the aromatic protons, and signals at 3.64 ppm, 3.49 ppm, and 3.00 ppm for the aliphatic protons of the dihydropyrrole ring chemicalbook.com. In a comparative study, the ¹H NMR chemical shifts of N-hydroxyindole (an this compound derivative, M2) were found to be essentially identical to those of indole (B1671886), but notably different from this compound, highlighting the sensitivity of NMR to structural changes researchgate.net.

While specific ¹³C NMR data for the parent this compound were not extensively detailed in the immediate search results, ¹³C NMR spectroscopy is routinely employed for the characterization of this compound derivatives. For example, in the structural verification of N-selenylthis compound, both ¹H and ¹³C NMR were utilized rsc.org. Similarly, the characterization of 5-bromospiro[this compound-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, an this compound derivative, involved both ¹H NMR and ¹³C NMR data eurjchem.com. These applications demonstrate the utility of ¹³C NMR in confirming the carbon skeleton and the presence of various functional groups within the this compound framework.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (CDCl₃)

Atom IDChemical Shift (ppm)Multiplicity
H (aromatic)7.08-
H (aromatic)6.98-
H (aromatic)6.69-
H (aromatic)6.61-
H (aliphatic)3.64-
H (aliphatic)3.49-
H (aliphatic)3.00-
Note: Data extracted from a ¹H NMR spectrum of this compound chemicalbook.com. Multiplicity not specified in the source snippet.

Infrared (IR) and Raman Spectroscopy (e.g., FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopies provide valuable information regarding the vibrational modes of this compound compounds, allowing for the identification of characteristic functional groups and molecular fingerprinting. These techniques are sensitive to bond stretching and bending vibrations.

For this compound (PubChem CID 10328), various IR spectra, including FTIR, ATR-IR, Near IR, and Vapor Phase IR, are available in spectroscopic databases nih.gov. While specific peak assignments for the parent this compound were not directly provided in the search results, IR spectroscopy is widely used for this compound derivatives. For instance, FT-IR was employed in the characterization of 5-bromospiro[this compound-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione eurjchem.com. Characteristic vibrational bands associated with the this compound moiety, such as N-H stretching, C-H stretching (aromatic and aliphatic), and C=C aromatic ring vibrations, are typically observed in the spectra of this compound compounds. Raman spectroscopy is also a complementary technique used for this compound, with spectra available in databases nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound compounds, providing insights into their conjugation systems and chromophoric properties. This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum.

While direct UV-Vis absorption maximum (λmax) data for the parent this compound were not explicitly found in the provided search results, UV-Vis spectroscopy is commonly used for this compound derivatives and related indole compounds. For example, UV-Vis spectra have been computed and experimentally measured for "this compound D131," a derivative, in chloroform (B151607) solution researchgate.net. Studies on indole analogues demonstrate that the nature of substituents significantly influences the absorption spectra, with electron-withdrawing groups typically causing a red-shift (bathochromic shift) in the wavelength of maximum absorbance nih.gov. Natural indole, for comparison, exhibits an absorption maximum at 270 nm acs.orgnih.gov. The application of UV-Vis spectroscopy extends to monitoring reactions involving this compound derivatives, such as the photooxidation of indole researchgate.net.

Mass Spectrometry (e.g., ESI-Mass)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound compounds, as well as elucidating their fragmentation pathways. Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are common modes.

For this compound (PubChem CID 10328), LC-MS data indicates a precursor ion at m/z 120.0808, with a top peak at m/z 120.0806, corresponding to its molecular ion [M+H]⁺ nih.gov. For 1-nitroso-indoline (PubChem CID 24274), GC-MS analysis shows a top peak at m/z 118, with other significant peaks at m/z 91 and 117 nih.gov.

Studies on indole and this compound derivatives reveal characteristic fragmentation patterns. For instance, the mass spectrum of indole (m/e 117, base peak) shows losses of HCN and H₂CN, leading to strong peaks at m/e 90 and 89, respectively acs.org. In indole derivatives, the loss of CH₃CN and then HCN fragments can lead to ions like m/z 116 and 89, which are characteristic of indole fragmentation scirp.org. ESI-MS/MS studies on deprotonated plumeran indole alkaloids, which contain an this compound group, have identified fragmentation pathways involving remote hydrogen rearrangements and losses of small molecules like ketene (B1206846) scielo.br. Similarly, in fused nitrogen-containing ring systems like pyridazino-indoles, cross-ring fragmentation on the pyridazine (B1198779) ring is observed nih.gov.

Table 2: Representative Mass Spectrometry Data for this compound and Derivatives

CompoundPrecursor Ion (m/z)Top Fragment Peaks (m/z)TechniqueReference
This compound120.0808 ([M+H]⁺)120.0806, 103.0541, 118.065LC-ESI-QFT nih.gov
1-Nitroso-indoline-118, 91, 117GC-MS nih.gov
Indole117 (Molecular Ion)90, 89 (loss of HCN, H₂CN)EI-MS acs.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to detect and characterize species with unpaired electrons, such as free radicals, which can be transient intermediates in reactions involving this compound compounds.

ESR spectroscopy has been instrumental in mechanistic studies involving this compound derivatives. For example, in a copper-mediated this compound amination reaction, EPR spectroscopy confirmed the formation of an aminoxyl radical intermediate, showing three equal resonances consistent with the coupling of an S=1/2 spin to an I=1 spin (¹⁴N), typical for aminoxyl radicals nsf.gov. This observation directly implicated a carbon-centered radical as a mechanistic intermediate nsf.gov.

Furthermore, EPR experiments conducted on reactions involving this compound (1a) and sodium hydride (NaH) in DMF solvent confirmed the presence of free radicals. The observed peak cross-over points showed g-factors around 2.00801 and 2.00802, indicative of free radicals containing unpaired electrons rsc.org. The reduction of nitrospiro[this compound-naphthopyrans] has also been investigated by EPR spectroscopy, revealing the formation of radical anions and germyloxy-aminoxyls, with measured hyperfine splitting constants rsc.org. These findings underscore the utility of ESR in elucidating radical pathways and identifying short-lived intermediates in this compound chemistry.

Photoelectron Spectroscopy (e.g., VUV, Soft X-ray, Auger)

Photoelectron spectroscopy techniques, including Ultraviolet Photoelectron Spectroscopy (UPS or VUV-PES), X-ray Photoelectron Spectroscopy (XPS or Soft X-ray PES), and Auger Electron Spectroscopy (AES), provide insights into the electronic structure, orbital energies, and elemental composition of this compound compounds.

The valence and core-level photoelectron spectra of gaseous 2,3-dihydro-7-azaindole (this compound), along with indole and 3-formylindole, have been investigated using VUV and soft X-ray radiation units.itnih.govresearchgate.net. These studies involve both experimental measurements and theoretical calculations to assign the observed photoelectron bands to specific molecular orbitals. For natural indole, UV-PES data shows a low-energy band at 7.9 eV associated with its HOMO (π symmetry), with subsequent bands at 8.5 eV, 9.9 eV, and 11.05 eV corresponding to other π-symmetry molecular orbitals acs.orgnih.gov. Similar comprehensive electronic structure analyses have been performed for this compound, providing experimental gas-phase ionization energies (IEs) that correlate with the energies of occupied molecular orbitals units.itresearchgate.net.

Core-level photoelectron spectra (XPS) provide information about the binding energies of core electrons, which are sensitive to the chemical environment of specific atoms. The carbon, nitrogen, and oxygen 1s core-level spectra of heterocycles including this compound have been measured and assigned units.itresearchgate.netresearchgate.net. Auger electron spectroscopy (AES), which analyzes the kinetic energy of Auger electrons emitted during the relaxation of an excited atom, has also been applied to related indole compounds. For instance, the double ionization appearance potential for indole has been determined to be 21.8 ± 0.2 eV by C 1s and N 1s Auger photoelectron spectroscopy units.itresearchgate.netresearchgate.net. These techniques collectively offer a detailed electronic fingerprint of this compound and its derivatives.

X-ray Diffraction (e.g., Powder-XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional atomic arrangement in crystalline this compound compounds, including bond lengths, bond angles, and intermolecular interactions. Both single-crystal X-ray diffraction and powder X-ray diffraction (Powder-XRD) are utilized.

Single-crystal X-ray crystallography has been successfully applied to this compound alkaloids such as kopsinilam and kopsinine, revealing the experimentally determined positions of hydrogen atoms and confirming the sp³ hybridization of the this compound nitrogen atom (N1) in both the bases and their salts researchgate.net. This tetrahedral hybridization at N1 is a key structural feature distinguishing this compound from indole researchgate.net.

For this compound derivatives, detailed crystal structures have been reported. For example, 5-bromospiro[this compound-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione crystallizes in a triclinic crystal system with space group P-1, and its unit cell parameters (a, b, c, α, β, γ) have been precisely determined eurjchem.com. Similarly, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, containing an indole ring (which is structurally related to this compound), was characterized by single-crystal X-ray diffraction, revealing its triclinic crystal system and P-1 space group, along with unit cell dimensions jyu.fi.

Powder X-ray diffraction (Powder-XRD) is used for the structural analysis of polycrystalline this compound compounds. The crystal structure of 5-(3-methoxyphenyl)this compound-2,3-dione (an isatin (B1672199) derivative containing the this compound-2,3-dione core) was solved and refined using laboratory powder diffraction data. This compound crystallizes in the orthorhombic space group Pbca, with specific unit cell parameters (a = 11.1772(3) Å, b = 7.92536(13) Å, c = 27.0121(7) Å) cambridge.org. Powder-XRD provides crucial information for understanding the solid-state packing and intermolecular interactions, such as N–H⋯O bonds and π-stacking interactions, that stabilize the crystal lattice cambridge.org.

Table 3: Representative X-ray Diffraction Data for this compound Derivatives

CompoundCrystal SystemSpace GroupUnit Cell Parameters (Å, °)TechniqueReference
5-bromospiro[this compound-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trioneTriclinicP-1a=11.8333(6), b=12.8151(6), c=17.1798(8), α=77.317(4), β=74.147(4), γ=66.493(5)Single Crystal XRD eurjchem.com
5-(3-methoxyphenyl)this compound-2,3-dioneOrthorhombicPbcaa=11.1772(3), b=7.92536(13), c=27.0121(7)Powder XRD cambridge.org

Q & A

Q. What safety protocols are critical when handling this compound derivatives in lab settings?

  • Methodological Answer :
  • Toxicity screening : Perform Ames tests for mutagenicity before scaling up synthesis .
  • Waste disposal : Neutralize acidic byproducts (e.g., from NIS reactions) before disposal .

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